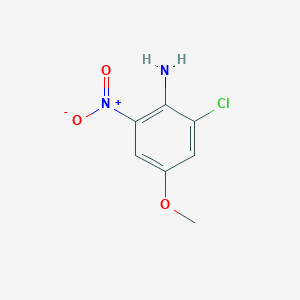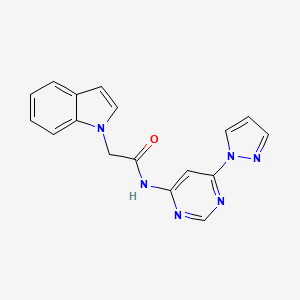
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide, also known as PIPER, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. PIPER has been shown to have a high affinity for a specific protein target, making it a promising tool for research and drug development.
Mécanisme D'action
The exact mechanism by which N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide interacts with its protein target is not fully understood, but it is believed to bind to a specific site on the protein and prevent its normal activity. This can lead to changes in downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects, depending on the specific system being studied. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses, among other effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide in lab experiments is its high affinity and specificity for its protein target, which allows for precise manipulation of cellular processes. However, this compound can be difficult to synthesize and may have limited solubility in certain experimental conditions, which can limit its use.
Orientations Futures
There are many potential future directions for research involving N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide. Some possible areas of investigation include:
1. Further elucidation of the mechanism of action of this compound and its protein target.
2. Investigation of the effects of this compound in different cellular and disease models.
3. Development of new this compound derivatives with improved solubility and bioactivity.
4. Exploration of the potential therapeutic applications of this compound in various diseases, such as cancer and autoimmune disorders.
5. Investigation of the potential use of this compound as a research tool for studying the role of its protein target in various cellular processes.
In conclusion, this compound is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. Its high affinity and specificity for a specific protein target make it a promising tool for research and drug development. Further investigation is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide has been described in several publications. One method involves the reaction of 4-amino-6-(1H-pyrazol-1-yl)pyrimidine with 2-(1H-indol-1-yl)acetic acid in the presence of a coupling agent such as EDCI or HATU. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide has been used in a variety of scientific studies to investigate the role of its protein target in various cellular processes. It has been shown to inhibit the activity of this protein both in vitro and in vivo, leading to changes in cell signaling, gene expression, and other physiological responses.
Propriétés
IUPAC Name |
2-indol-1-yl-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c24-17(11-22-9-6-13-4-1-2-5-14(13)22)21-15-10-16(19-12-18-15)23-8-3-7-20-23/h1-10,12H,11H2,(H,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQKQCMFKXVQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793347.png)
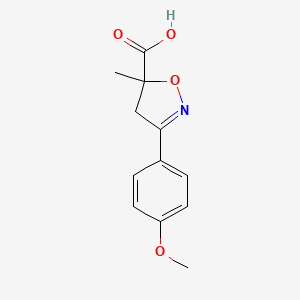
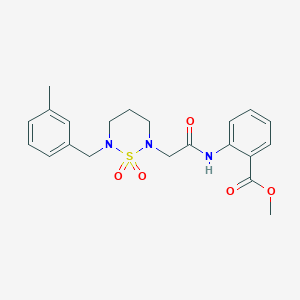

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2793353.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2793354.png)
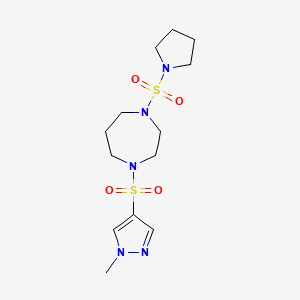
![2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2793356.png)

![1-(4-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2793359.png)
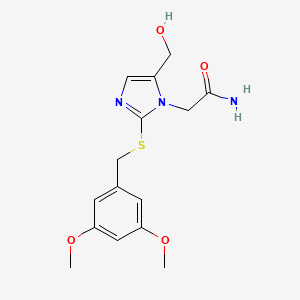
![3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2793366.png)
